

Spectroscopic Profile of 4-Aminoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminoisoxazole

Cat. No.: B111107

[Get Quote](#)

Introduction

4-Aminoisoxazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides a summary of the available spectroscopic data for **4-Aminoisoxazole**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for spectroscopic analysis.

Data Presentation

Due to the limited availability of directly published experimental spectra for **4-Aminoisoxazole**, the following tables are presented as a template. They are based on typical values for isoxazole derivatives and will be updated as verified experimental data becomes available. For comparative purposes, data for the related isomers, 3-Aminoisoxazole and 5-Aminoisoxazole, may be included where available and will be clearly identified.

Table 1: ^1H NMR Spectroscopic Data for Aminoisoxazole Isomers

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4-Aminoisoxazole	Data not available	Data not available	Data not available	Data not available	H3, H5, NH ₂
3-Aminoisoxazole	DMSO-d ₆	5.8 (approx.)	d	J \approx 1.8 Hz	H4
8.3 (approx.)	d	J \approx 1.8 Hz	H5		
6.2 (approx.)	br s	-	NH ₂		
5-Aminoisoxazole	CDCl ₃	5.3 (approx.)	d	J \approx 1.7 Hz	H4
7.9 (approx.)	d	J \approx 1.7 Hz	H3		
4.0 (approx.)	br s	-	NH ₂		

Table 2: ¹³C NMR Spectroscopic Data for Aminoisoxazole Isomers

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4-Aminoisoxazole	Data not available	Data not available	C3, C4, C5
3-Aminoisoxazole	DMSO-d ₆	163.1	C3
91.2	C4		
155.0	C5		
5-Aminoisoxazole	CDCl ₃	158.0	C3
84.0	C4		
173.0	C5		

Table 3: IR Spectroscopic Data for **4-Aminoisoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	N-H stretch (amine)
C=N stretch (isoxazole ring)		
C=C stretch (isoxazole ring)		
N-O stretch (isoxazole ring)		
C-N stretch (amine)		
Ring bending vibrations		

Table 4: Mass Spectrometry Data for **4-Aminoisoxazole**

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	[M] ⁺
Fragment ions		

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Aminoisoxazole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of

16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with adequate signal-to-noise.

2. Infrared (IR) Spectroscopy

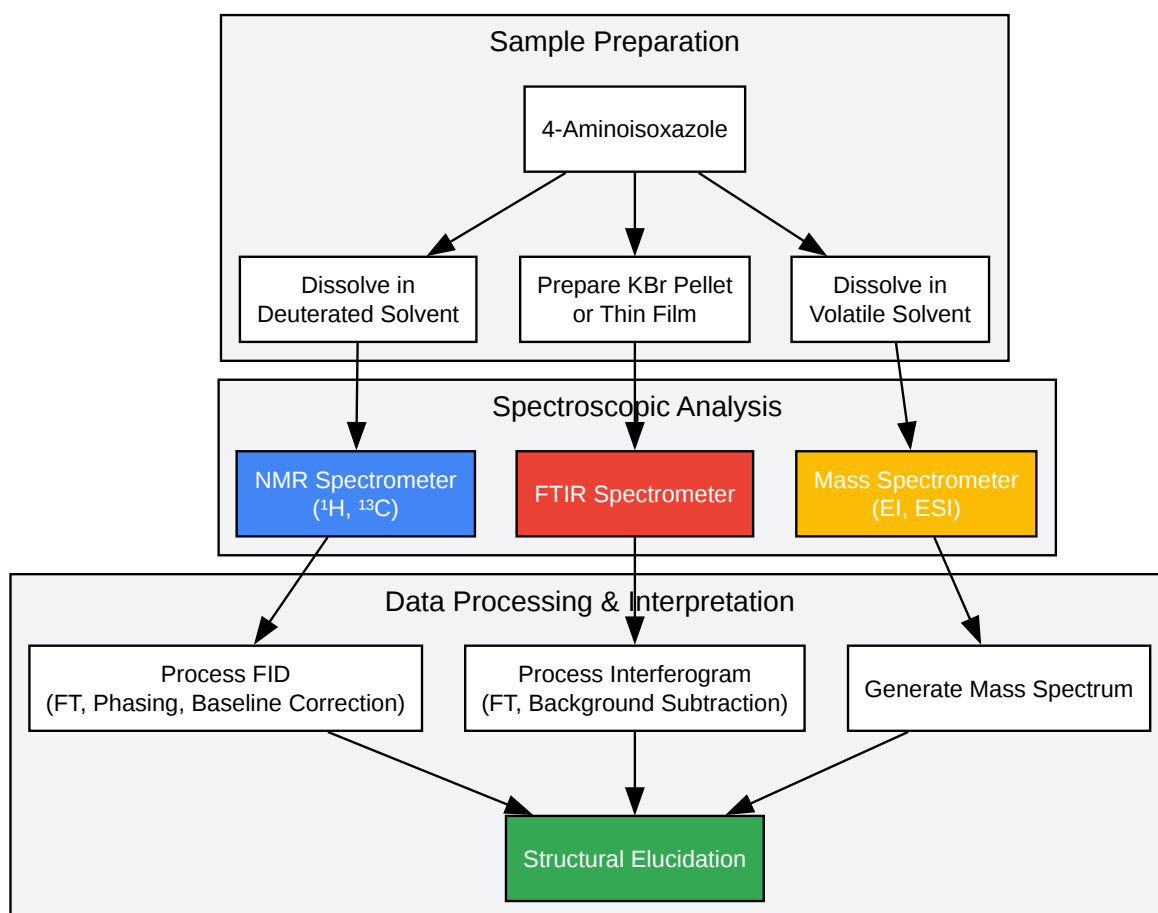
- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of **4-Aminoisoxazole** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV). For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Aminoisoxazole**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminoisoxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111107#spectroscopic-data-of-4-aminoisoxazole-nmr-ir-ms\]](https://www.benchchem.com/product/b111107#spectroscopic-data-of-4-aminoisoxazole-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com